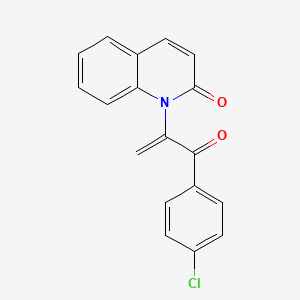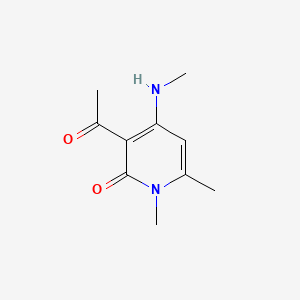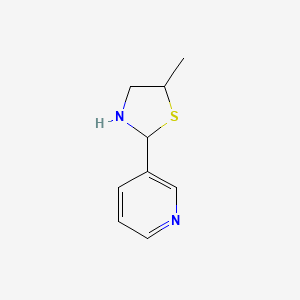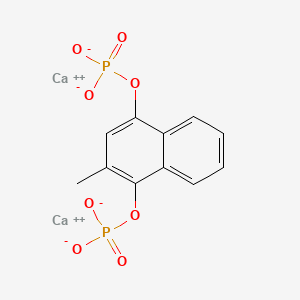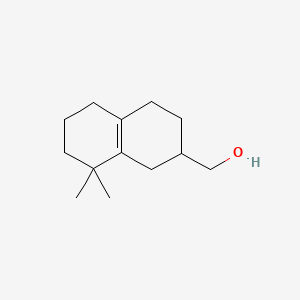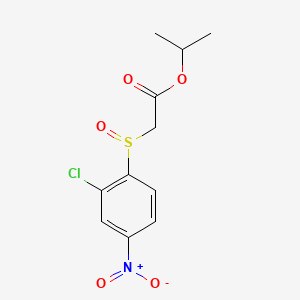
Calcium bis(di(tert-butyl)naphthalenesulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium bis(di(tert-butyl)naphthalenesulphonate) is a chemical compound with the molecular formula C36H46CaO6S2 and a molecular weight of 678.95484 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups attached to a naphthalenesulphonate moiety, coordinated with a calcium ion. It is used in various scientific and industrial applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(di(tert-butyl)naphthalenesulphonate) typically involves the reaction of di(tert-butyl)naphthalenesulphonic acid with a calcium salt, such as calcium chloride. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of calcium bis(di(tert-butyl)naphthalenesulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium bis(di(tert-butyl)naphthalenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulphone derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalenesulphinate derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Naphthalenesulphinate derivatives.
Substitution: Various substituted naphthalenesulphonates depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Calcium bis(di(tert-butyl)naphthalenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for certain enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of calcium bis(di(tert-butyl)naphthalenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It can also interact with biological macromolecules, such as proteins and nucleic acids, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium bis(di(tert-butyl)benzenesulphonate): Similar structure but with a benzene ring instead of a naphthalene ring.
Calcium bis(di(tert-butyl)toluenesulphonate): Contains a toluene ring, differing in the position of the tert-butyl groups.
Uniqueness
Calcium bis(di(tert-butyl)naphthalenesulphonate) is unique due to its naphthalene ring structure, which provides distinct chemical properties compared to its benzene and toluene analogs. This uniqueness makes it particularly useful in specific applications where the naphthalene ring’s electronic and steric effects are advantageous .
Eigenschaften
CAS-Nummer |
85614-29-5 |
|---|---|
Molekularformel |
C36H46CaO6S2 |
Molekulargewicht |
679.0 g/mol |
IUPAC-Name |
calcium;2,3-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/2C18H24O3S.Ca/c2*1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6;/h2*7-11H,1-6H3,(H,19,20,21);/q;;+2/p-2 |
InChI-Schlüssel |
ZMZJSSHWIFTNKO-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



